

Introduction: The Rationale for Isotopic Labeling in Pharmaceutical Analysis

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Compound of Interest

Compound Name: *Mebeverine acid-d5
(hydrochloride)*

Cat. No.: *B12408208*

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In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are indispensable tools.^[1] They provide the highest possible accuracy for quantitative bioanalysis using mass spectrometry by co-eluting with the analyte of interest, thus compensating for variations in sample preparation and instrument response.^{[2][3][4]}

Mebeverine, a musculotropic antispasmodic agent, undergoes rapid and extensive first-pass metabolism, making direct measurement of the parent drug in plasma challenging.^{[5][6]} Its primary circulating metabolite, Mebeverine acid, serves as a crucial marker for assessing oral exposure.^{[6][7]}

This guide provides a comprehensive technical overview of the synthesis and characterization of Mebeverine acid-d5, a deuterated analog of this key metabolite. The incorporation of five deuterium atoms onto the ethyl group offers a significant mass shift (5 Da), ideal for preventing isotopic crosstalk in mass spectrometry-based assays, without altering the compound's physicochemical properties.^[8] We will explore the strategic considerations behind the synthetic route, the imperative for multi-technique characterization, and the establishment of self-validating protocols that ensure the final product's identity, purity, and isotopic integrity meet the stringent requirements of regulatory submissions and advanced research.

Part 1: Synthetic Strategy and Execution

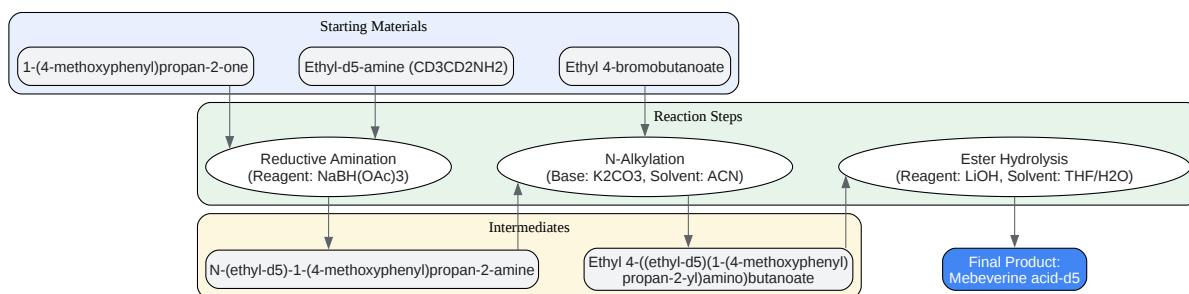
Causality of the Synthetic Design

The synthesis of Mebeverine acid-d5 is predicated on the strategic introduction of a deuterated moiety in a manner that is both efficient and minimizes isotopic scrambling. The target molecule's IUPAC name, 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid, explicitly dictates that the five deuterium atoms reside on the ethyl group.^[9] This informs our selection of a deuterated starting material.

A logical and robust approach is a convergent synthesis involving two key fragments: a deuterated amine and a suitable electrophile containing the butanoic acid backbone. Reductive amination is a field-proven method for forming the crucial secondary amine bond. By reacting 1-(4-methoxyphenyl)propan-2-one with commercially available ethyl-d5-amine, we can efficiently construct the core amine intermediate. Subsequent alkylation with an ethyl 4-bromobutanoate followed by ester hydrolysis yields the target acid. This strategy is superior to late-stage H/D exchange methods, which often result in a broad distribution of isotopologues and a lack of positional control.^[10]

Visualizing the Synthetic Workflow

The following diagram outlines the selected synthetic pathway, emphasizing the key transformations and intermediates.



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Caption: Synthetic pathway for Mebeverine acid-d5.

Detailed Experimental Protocol: Synthesis

Step 1: Reductive Amination to form N-(ethyl-d5)-1-(4-methoxyphenyl)propan-2-amine

- To a stirred solution of 1-(4-methoxyphenyl)propan-2-one (1.0 eq) in dichloromethane (DCM, 10 mL/g), add ethyl-d5-amine (1.1 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 25°C.
- Allow the reaction to stir at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

- Separate the organic layer, and extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude amine intermediate, which can be used in the next step without further purification.

Step 2: N-Alkylation

- Dissolve the crude amine intermediate (1.0 eq) in acetonitrile (ACN, 10 mL/g).
- Add anhydrous potassium carbonate (K_2CO_3 , 3.0 eq) and ethyl 4-bromobutanoate (1.2 eq).
- Heat the mixture to 70-75°C and stir for 8-12 hours, monitoring for completion by LC-MS.
- Cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure. The resulting residue contains the deuterated ester intermediate.

Step 3: Ester Hydrolysis and Purification

- Dissolve the crude ester intermediate in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/g).
- Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.
- Monitor the hydrolysis by LC-MS. Upon completion, adjust the pH to ~5-6 with 1N HCl.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, dry over Na_2SO_4 , filter, and concentrate to yield crude Mebeverine acid-d5.
- Purify the crude product via preparative reverse-phase HPLC to achieve high chemical purity.

Part 2: Comprehensive Characterization & Quality Control

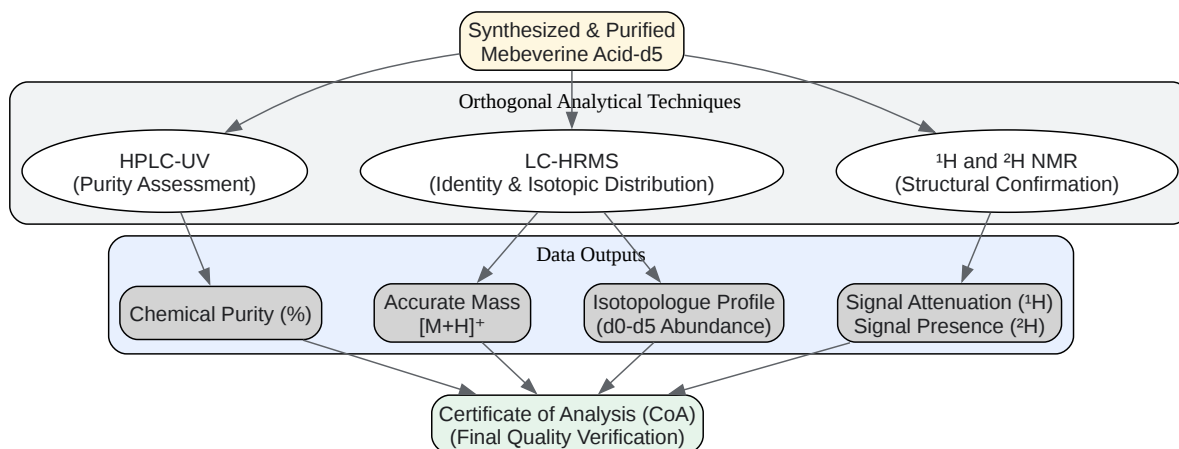
A single analytical technique is insufficient to fully characterize a deuterated active pharmaceutical ingredient (API).[11] A multi-faceted, orthogonal approach is required to create a self-validating system where data from each analysis corroborates the others, ensuring absolute confidence in the final product's quality.[12]

The Analytical Triad: HPLC, MS, and NMR

Our characterization workflow is built on three pillars:

- High-Performance Liquid Chromatography (HPLC): Establishes chemical purity by separating the target compound from any process-related impurities or starting materials.[13]
- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula and provides a detailed analysis of the isotopic distribution (isotopologue profile).[14][15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation and verifies the precise location of deuterium incorporation.[1][16][17]

Visualizing the Analytical Workflow



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Caption: Comprehensive analytical workflow for Mebeverine acid-d5.

Data Presentation & Interpretation

The quality of Mebeverine acid-d5 is defined by its physicochemical properties, chemical purity, and isotopic enrichment.

Table 1: Physicochemical Properties

Property	Mebeverine Acid	Mebeverine Acid-d5
IUPAC Name	4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic Acid	4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid[9]
Molecular Formula	C ₁₆ H ₂₅ NO ₃	C ₁₆ H ₂₀ D ₅ NO ₃

| Molecular Weight | 279.38 | 284.41 |

Table 2: Expected High-Resolution Mass Spectrometry Data

Species	Theoretical Exact Mass [M+H] ⁺	Observed Mass Shift (Da)
Mebeverine Acid (d0)	280.1907	N/A

| Mebeverine Acid-d5 | 285.2222 | +5.0315 |

Rationale: The observed mass must be within a narrow tolerance (typically <5 ppm) of the theoretical exact mass to confirm the elemental composition. The mass shift of ~5.03 Da is a primary confirmation of successful deuteration.[15]

Table 3: Representative HPLC Purity Data

Peak ID	Retention Time (min)	Area (%)	Identity
1	4.75	99.85	Mebeverine acid-d5
2	5.91	0.15	Process Impurity A

| Total | | 100.0 | |

Rationale: HPLC with UV detection is the gold standard for assessing chemical purity. The goal is typically ≥98% purity, ensuring that the material is free from significant levels of non-isotopic impurities.[18][19]

Table 4: Representative Isotopic Enrichment Data from HRMS

Isotopologue	Relative Abundance (%)
d0 (unlabeled)	0.05
d1	0.10
d2	0.25
d3	0.60
d4	2.50
d5 (target)	96.50

| Isotopic Purity (%) | 99.5% |

Rationale: It is practically impossible to synthesize a compound with 100% isotopic purity.^[14] Regulatory agencies require a rigorous analysis of the isotopologue distribution.^[20] Isotopic Purity (or Enrichment) is often defined as the percentage of deuterium at the labeled positions. It is calculated from the species abundance data and is a critical quality attribute.

Detailed Experimental Protocols: Characterization

Protocol 1: HPLC Purity Analysis

- System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.^[18]
- Injection Volume: 10 µL.

- Analysis: Integrate all peaks and report the area percentage of the main peak as the chemical purity.

Protocol 2: LC-HRMS Analysis for Identity and Isotopic Distribution

- System: Thermo Scientific Orbitrap Exploris or equivalent, coupled to a Vanquish HPLC system.
- Chromatography: Use the same HPLC method as described in Protocol 1 to ensure peak separation.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Full scan MS from m/z 150-500 at a resolution of >60,000.
- Data Analysis:
 - Confirm the accurate mass of the $[M+H]^+$ ion for the d5 species (expected m/z 285.2222).
 - Extract the ion chromatograms for all expected isotopologues (d0 to d5).
 - Integrate the peak areas for each isotopologue and calculate their relative abundance to determine the isotopic distribution profile.[\[15\]](#)

Protocol 3: NMR for Structural Confirmation

- System: Bruker Avance 400 MHz or equivalent.
- Solvent: Chloroform-d ($CDCl_3$) or Methanol-d4 (CD_3OD).
- 1H -NMR Analysis:
 - Acquire a standard proton spectrum.
 - Expected Result: The signals corresponding to the ethyl group protons ($-CH_2-$ and $-CH_3$) will be significantly diminished or absent compared to the spectrum of an authentic, non-deuterated standard of Mebeverine acid. All other proton signals should remain intact and integrate correctly. This provides definitive evidence for the site of deuteration.[\[11\]](#)

- ^2H -NMR (Deuterium) Analysis:
 - Acquire a deuterium spectrum.
 - Expected Result: Two distinct signals will be observed in the aliphatic region, corresponding to the $-\text{CD}_2-$ and $-\text{CD}_3-$ groups. This directly confirms the presence and chemical environment of the incorporated deuterium atoms.[\[16\]](#)[\[21\]](#)[\[22\]](#)

Conclusion

The successful synthesis and rigorous characterization of Mebeverine acid-d5 is a process governed by precise chemical strategy and a multi-faceted analytical validation system. By employing a convergent synthesis that introduces the deuterated moiety early, we ensure high isotopic incorporation at the specific desired location. The subsequent orthogonal characterization by HPLC, HRMS, and NMR provides a self-validating dataset that confirms the molecule's chemical purity, molecular identity, and isotopic integrity. This robust, evidence-based approach yields a high-quality internal standard that is fit-for-purpose in demanding bioanalytical and pharmacokinetic studies, ultimately contributing to the generation of reliable and defensible scientific data.

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